4-Amino-3,5-dichlorobenzaldehyde

Description

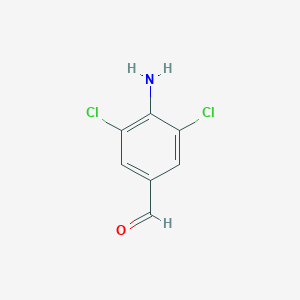

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXVGKWQBEJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561114 | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62909-66-4 | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-3,5-dichlorobenzaldehyde, a key intermediate in the development of novel therapeutics.

Chemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅Cl₂NO. Its structure features a benzene ring substituted with an amino group, two chlorine atoms, and a formyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | --INVALID-LINK--[1] |

| Molecular Weight | 190.03 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| CAS Number | 62909-64-4 | --INVALID-LINK--[1] |

| Appearance | White to slightly yellow fluffy powder (predicted) | --INVALID-LINK--[4] |

| Melting Point | 144 °C | --INVALID-LINK-- |

| Boiling Point | 293.5 ± 40.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.492 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | -2.02 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. | --INVALID-LINK--[4] |

| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | --INVALID-LINK--[1] |

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehyde proton (around 9.8-10.0 ppm), aromatic protons (around 7.5-8.0 ppm), and amino protons (broad signal, variable shift). |

| ¹³C NMR | Signals for the carbonyl carbon (around 190 ppm), aromatic carbons (in the range of 110-150 ppm), including carbons attached to chlorine and the amino group. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-N stretching, and C-Cl stretching. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight (190.03 g/mol ) and fragmentation patterns typical of a substituted benzaldehyde. |

Experimental Protocols

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. One potential method involves the reduction of a nitro group to an amine, a common transformation in aromatic chemistry.

Reaction Scheme: A potential synthesis could start from 3,5-dichloro-4-nitrobenzaldehyde. The nitro group can be reduced to an amino group using a variety of reducing agents.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-4-nitrobenzaldehyde in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, for example, iron powder in the presence of a small amount of hydrochloric acid, or stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Disclaimer: This is a proposed synthesis and has not been experimentally verified from the available literature. Appropriate safety precautions should be taken when handling all chemicals.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or as a mull in Nujol.

-

Record the FT-IR spectrum using a spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists.

Synthesis of Pyrazolopyridine Derivatives as Phosphodiesterase-4 (PDE4) Inhibitors

This compound is a reported reagent in the synthesis of pyrazolopyridine derivatives that exhibit inhibitory activity against phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Experimental Workflow for Synthesis:

Caption: Synthetic workflow for pyrazolopyridine derivatives.

Signaling Pathway of PDE4 Inhibition:

PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in regulating inflammatory responses. By inhibiting PDE4, the synthesized pyrazolopyridine derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.

Caption: PDE4 signaling pathway and point of inhibition.

Synthesis of Neuropeptide Y (NPY) Receptor Antagonists

This compound is also utilized as a reagent in the synthesis of amino acid derivatives that act as neuropeptide Y (NPY) receptor antagonists[5]. NPY is a neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonists of NPY receptors are being investigated for the treatment of obesity and anxiety disorders.

Logical Relationship in Drug Discovery:

Caption: Role of the compound in NPY antagonist development.

Neuropeptide Y Signaling Pathway:

NPY exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the Y1 and Y2 subtypes. Activation of these receptors triggers downstream signaling cascades that influence neuronal activity and physiological responses. The synthesized antagonists would block the binding of NPY to its receptors, thereby inhibiting its effects.

Caption: Neuropeptide Y signaling and antagonist action.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of potent PDE4 inhibitors and NPY receptor antagonists highlights its importance for researchers and scientists working on novel therapeutics for inflammatory and metabolic disorders. Further research into its chemical reactivity and the biological activities of its derivatives is warranted.

References

- 1. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde

CAS Number: 62909-66-4

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzaldehyde, a key chemical intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and its role as a precursor to potent inhibitors of critical biological targets.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅Cl₂NO.[1][2] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 62909-66-4[1][2] |

| Molecular Formula | C₇H₅Cl₂NO[1][2] |

| Molecular Weight | 190.03 g/mol [1][2] |

| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O[1] |

| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2[2] |

| Physical Property | Value |

| Topological Polar Surface Area | 43.09 Ų[1] |

| LogP | 2.3881[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bonds | 1[1] |

Synthesis of this compound

A plausible multi-step synthesis of this compound begins with the oxidation of 3,5-dichlorotoluene, followed by nitration and subsequent reduction of the nitro group. The following experimental protocols are based on established chemical transformations for similar substrates.

Experimental Workflow for Synthesis

Detailed Experimental Protocols

Step 1: Oxidation of 3,5-Dichlorotoluene to 3,5-Dichlorobenzaldehyde

This procedure is adapted from a continuous flow oxidation method.[3]

-

Materials: 3,5-Dichlorotoluene, cobalt acetate, sodium molybdate, sodium bromide, hydrogen peroxide (30% aq.), acetic acid, dichloromethane.

-

Procedure:

-

Prepare a solution of 3,5-dichlorotoluene in acetic acid.

-

Prepare a separate solution of cobalt acetate and sodium molybdate in acetic acid.

-

Prepare a solution of sodium bromide in aqueous hydrogen peroxide.

-

The solutions are pumped through a microchannel reactor at controlled flow rates. The reaction is maintained at an elevated temperature (e.g., 105 °C).

-

The output from the reactor is cooled and quenched with dichloromethane.

-

The organic phase is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude 3,5-dichlorobenzaldehyde is purified by distillation or recrystallization.

-

Step 2: Nitration of 3,5-Dichlorobenzaldehyde to 3,5-Dichloro-4-nitrobenzaldehyde

This protocol is based on standard aromatic nitration procedures.

-

Materials: 3,5-Dichlorobenzaldehyde, concentrated nitric acid, concentrated sulfuric acid, ice.

-

Procedure:

-

To a cooled (0-5 °C) solution of 3,5-dichlorobenzaldehyde in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral.

-

The crude 3,5-dichloro-4-nitrobenzaldehyde is dried and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 3: Reduction of 3,5-Dichloro-4-nitrobenzaldehyde to this compound

This procedure is based on the reduction of a nitro group using tin(II) chloride.

-

Materials: 3,5-Dichloro-4-nitrobenzaldehyde, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide, ethyl acetate.

-

Procedure:

-

Suspend 3,5-dichloro-4-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography or recrystallization.

-

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as inhibitors of phosphodiesterase-4 (PDE4), tumor necrosis factor-alpha (TNF-α), and as neuropeptide Y (NPY) receptor antagonists.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Small molecule inhibitors derived from this compound can be designed to fit into the active site of PDE4, preventing the hydrolysis of cAMP.[4][5][6][7][8] This leads to a sustained anti-inflammatory response. The selectivity of these inhibitors for different PDE4 subtypes is a key area of research to minimize side effects.[4][5]

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. It exists as a transmembrane protein (tmTNF-α) which is cleaved by TNF-α converting enzyme (TACE) to release a soluble form (sTNF-α). Small molecule inhibitors can target the TNF-α protein itself, preventing its trimerization which is necessary for receptor binding and subsequent signaling.

Derivatives of this compound can be synthesized to act as small molecule inhibitors that bind to TNF-α, disrupting the formation of the active trimer.[9][10][11] This prevents the cytokine from binding to its receptors and initiating the downstream inflammatory cascade.

Neuropeptide Y (NPY) Receptor Antagonism

Neuropeptide Y is a neurotransmitter that acts through various G-protein coupled receptors (GPCRs), including the Y1 receptor, to regulate processes such as appetite and blood pressure. Antagonists of the NPY Y1 receptor are being investigated for the treatment of obesity and other metabolic disorders.

Compounds synthesized from this compound can be designed as competitive antagonists that bind to the NPY Y1 receptor, blocking the binding of endogenous NPY and thereby inhibiting its physiological effects.[12][13] The development of potent and selective small molecule antagonists for NPY receptors is an active area of pharmaceutical research.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for the synthesis of inhibitors targeting key proteins in inflammatory and metabolic pathways, such as PDE4, TNF-α, and NPY receptors, underscores its importance to the scientific community. The synthetic routes and mechanistic insights provided in this guide offer a foundation for further research and the development of novel therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the design of selective phosphodiesterase 4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcadonline.com [jcadonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 12. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydropyridine neuropeptide Y Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-3,5-dichlorobenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of pharmacologically active molecules. This document details its physicochemical properties, a proposed synthetic protocol, and its role as a precursor in the development of targeted therapeutics.

Molecular Structure and Properties

This compound is a substituted aromatic aldehyde. The core structure consists of a benzene ring functionalized with an aldehyde group (-CHO), an amino group (-NH2), and two chlorine atoms (-Cl). The amino group is located at position 4, and the chlorine atoms are at positions 3 and 5 relative to the aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62909-66-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 190.03 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)C=O | [1][3] |

| InChI | InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | [3] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |

| logP | 2.3881 | [2] |

Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Reaction: Reduction of 4-Nitro-3,5-dichlorobenzaldehyde

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-3,5-dichlorobenzaldehyde (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

Reagent Addition: While stirring, add the reducing agent. A common choice is stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) for reactions in concentrated HCl.[5] Alternatively, catalytic hydrogenation with H₂ gas and a palladium-on-carbon catalyst (Pd-C) in a solvent like ethanol can be employed.[6]

-

Reaction Conditions: Heat the mixture to reflux and maintain it for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If using SnCl₂, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

-

Extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data for Characterization

Table 2: Spectral Data of Related Compounds for Comparative Analysis

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) | Mass Spectrum (m/z) |

| 3,5-Dichlorobenzaldehyde | 9.93 (s, 1H, CHO), 7.75 (s, 1H, Ar-H), 7.60 (s, 2H, Ar-H)[7] | Aromatic region: ~125-140, Aldehyde C=O: >190[8] | Aldehyde C-H: ~2850, 2750; Aldehyde C=O: ~1700; C-Cl: ~800-600[9] | Molecular Ion: 174, 176, 178 (isotope pattern)[10][11] |

| 4-Amino-3,5-dichlorobenzonitrile | Not available | Aromatic region: ~100-150; Nitrile C≡N: ~115-120[12][13] | N-H stretch: ~3400-3200; C≡N stretch: ~2230-2210; C-Cl: ~800-600[12] | Not available |

| 4-Aminobenzaldehyde | 9.61 (s, 1H, CHO), 7.57 (d, 2H, Ar-H), 6.66 (d, 2H, Ar-H), 5.78 (s, br, 2H, NH₂)[14] | Aromatic region: ~113-155; Aldehyde C=O: ~190[14] | N-H stretch: ~3400-3200; Aldehyde C=O: ~1680[14] | Not available |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various therapeutic agents. Its utility stems from the reactive aldehyde and amino groups, which allow for the construction of more complex molecular scaffolds.

Precursor for Phosphodiesterase-4 (PDE4) Inhibitors

This compound is used in the synthesis of pyrazolopyridine derivatives that act as inhibitors of phosphodiesterase-4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This signaling cascade modulates various cellular processes, including inflammation and immune responses.

Caption: PDE4 signaling pathway and the role of its inhibitors.

Precursor for Neuropeptide Y (NPY) Antagonists

The compound is also utilized in the synthesis of amino acid derivatives that function as antagonists for Neuropeptide Y (NPY) receptors. NPY receptors are G-protein coupled receptors (GPCRs) that, upon activation by NPY, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of intracellular calcium, which in turn affects downstream signaling pathways such as those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK/ERK).

Caption: NPY receptor signaling and the role of antagonists.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug development. While detailed experimental data on its synthesis and spectral properties are not widely published, its structural features make it a key component for creating targeted inhibitors of important biological pathways, such as those regulated by PDE4 and NPY receptors. Further research into the synthesis and characterization of this compound is warranted to facilitate its broader application in the development of novel therapeutics.

References

- 1. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]

- 10. 3,5-Dichlorobenzaldehyde [webbook.nist.gov]

- 11. 3,5-Dichlorobenzaldehyde(10203-08-4) MS spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

Proposed Primary Synthetic Route: Formylation of 3,5-Dichloroaniline

An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for this compound, a valuable intermediate in pharmaceutical and chemical research. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a highly plausible and scientifically supported pathway based on established organic chemistry principles and literature on analogous transformations. The primary route detailed is the formylation of 3,5-dichloroaniline via the Vilsmeier-Haack reaction.

The most direct and promising approach for the synthesis of this compound is the formylation of commercially available 3,5-dichloroaniline. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds, such as anilines.[1] The amino group in 3,5-dichloroaniline is an activating, ortho-, para-directing group. Due to steric hindrance from the two chlorine atoms at the ortho positions, the formylation is expected to occur selectively at the para position.

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent from a substituted formamide (e.g., N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic aromatic substitution of the 3,5-dichloroaniline with the Vilsmeier reagent.[1][2] Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde.[1]

Quantitative Data Summary

The following table summarizes the reagents and proposed reaction conditions for the Vilsmeier-Haack formylation of 3,5-dichloroaniline. Please note that these are based on general procedures and may require optimization for this specific substrate.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Proposed Molar Ratio | Notes |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 | Starting material.[3] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent and Reagent | Acts as both the solvent and a reactant in the formation of the Vilsmeier reagent.[4] |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.1 - 1.5 | Used to activate DMF to form the Vilsmeier reagent.[2][4] |

| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 5.0 - 6.0 | Used in the workup to neutralize the reaction mixture.[4] |

| Water | H₂O | 18.02 | - | Used for hydrolysis and workup.[4] |

| Dichloromethane (DCM) or Diethyl ether (Et₂O) | CH₂Cl₂ / C₄H₁₀O | 84.93 / 74.12 | - | Extraction solvent.[4] |

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Dichloroaniline

This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction.[4]

Materials:

-

3,5-Dichloroaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 eq.) in anhydrous N,N-dimethylformamide. Cool the solution to 0 °C using an ice bath.

-

Formation of the Vilsmeier Reagent and Reaction: To the cooled solution, slowly add phosphorus oxychloride (1.2 eq.) dropwise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Stir the reaction mixture at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add a solution of sodium acetate (5.6 eq.) in water to quench the reaction. Stir for 10-15 minutes at 0 °C. Dilute the mixture with additional water and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Mandatory Visualization

Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.

Alternative Synthetic Routes

While the Vilsmeier-Haack formylation of 3,5-dichloroaniline is the most direct proposed route, other potential synthetic strategies could be explored:

-

Direct Chlorination of 4-Aminobenzaldehyde: This approach would involve the direct electrophilic chlorination of 4-aminobenzaldehyde. However, this method presents significant challenges. The strong activating nature of the amino group could lead to a mixture of chlorinated products and potential oxidation of the aldehyde or amino group. To achieve the desired 3,5-dichloro substitution pattern, protection of the amino group (e.g., as an acetamide) would likely be necessary prior to chlorination. The protecting group would then need to be removed in a subsequent step.

-

From 4-Amino-3,5-dichlorobenzonitrile: This route would begin with the synthesis of 4-amino-3,5-dichlorobenzonitrile. This could potentially be achieved through the chlorination and subsequent amination of a suitable benzonitrile precursor. The nitrile group would then be reduced to an aldehyde using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). This multi-step process may offer better control over the substitution pattern but is less direct than the formylation route.

Conclusion

The synthesis of this compound can be plausibly achieved through the Vilsmeier-Haack formylation of 3,5-dichloroaniline. This technical guide provides a detailed, albeit theoretical, experimental protocol for this transformation. Researchers and drug development professionals should consider that optimization of the reaction conditions, including temperature, reaction time, and purification methods, will be necessary to achieve high yields and purity of the final product. The alternative routes discussed offer additional synthetic strategies that may be viable depending on the availability of starting materials and the specific requirements of the research.

References

A Technical Guide to the Spectroscopic Profile of 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive spectroscopic profile of 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4).[1][2] Due to the limited availability of direct experimental spectroscopic data in the public domain, this document focuses on a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these analytical techniques are also provided to assist researchers in the characterization of this and similar molecules.

Introduction

This compound is an aromatic compound with the molecular formula C₇H₅Cl₂NO.[1] Its structure, featuring an aldehyde group and a substituted aniline ring, makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of such compounds in any research and development setting. This guide serves as a foundational reference for its spectroscopic characteristics.

Compound Details:

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related molecules.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the amine (N-H), aldehyde (C-H and C=O), and aromatic (C=C and C-Cl) functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2900 - 2800 & 2800 - 2700 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak |

| 1710 - 1685 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1620 - 1580 | N-H Bend | Primary Amine | Medium |

| 1575 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1300 - 1200 | C-N Stretch | Aromatic Amine | Medium |

| 850 - 750 | C-Cl Stretch | Aryl Halide | Strong |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data is predicted for a standard deuterated solvent, such as DMSO-d₆ or CDCl₃.

2.2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.8 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.7 - 7.9 | Singlet (s) | 2H | Aromatic protons (H-2, H-6) |

| 5.0 - 6.0 | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |

Note: The chemical shift of the -NH₂ protons can vary and the peak may be broad due to hydrogen bonding and exchange.

2.2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and will reflect the molecular symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 189 - 192 | Aldehyde carbon (C=O) |

| 150 - 153 | Aromatic C-NH₂ |

| 130 - 133 | Aromatic C-H |

| 125 - 128 | Aromatic C-CHO |

| 118 - 121 | Aromatic C-Cl |

Predicted Mass Spectrometry (MS) Data

For Electron Ionization (EI) Mass Spectrometry, the spectrum will likely show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z Ratio | Interpretation |

| 191/189 | Molecular Ion (M⁺) peak, showing isotopic pattern for two chlorine atoms. |

| 190/188 | (M-H)⁺ fragment, loss of the aldehydic proton. |

| 162/160 | (M-CO)⁺ or (M-CHO)⁺ fragment, loss of carbonyl group. |

| 125 | Fragment resulting from the loss of both chlorine atoms or other cleavages. |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Detailed Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR)

-

Apparatus: FT-IR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

Sample Preparation: A small amount (1-5 mg) of the solid sample is placed directly onto the ATR crystal.[4] No special preparation is required.[5]

-

Data Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty crystal.[6]

-

Place the sample on the crystal and apply consistent pressure using the instrument's pressure clamp to ensure good contact.[6]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: 300, 400, or 500 MHz NMR Spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H acquisition, switch to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

For a direct insertion probe, place a small amount of the solid sample into a capillary tube.

-

-

Data Acquisition:

-

The sample is introduced into the ion source, where it is vaporized by heating.

-

In the gas phase, molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[7][8] This causes the molecule to ionize and fragment.[7][8]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a synthesized organic compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Confirmation.

Logic of ¹H NMR Signal Assignment

This diagram shows the logical relationship between the structural features of this compound and its expected ¹H NMR signals.

Caption: Rationale for Predicted ¹H NMR Chemical Shifts.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Solubility Profile of 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed, adaptable experimental protocol for determining the solubility of this compound in various solvents.

Core Compound Information

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | [1][2][3][4][5] |

| Molecular Weight | 190.03 g/mol | [2][4][5][6][7] |

| Appearance | Likely a crystalline solid | [8] |

| CAS Number | 62909-66-4 | [1][2][3][4][5] |

Qualitative Solubility Assessment

-

Aqueous Solubility : Aldehydes with fewer than five carbon atoms are typically soluble in water.[9][10][11] However, the presence of the hydrophobic dichlorinated benzene ring in this compound suggests that its aqueous solubility is likely to be limited.[8] The amino group may slightly increase its solubility in acidic aqueous solutions due to the formation of a more soluble salt.

-

Organic Solvent Solubility : Aromatic aldehydes are generally soluble in organic solvents.[12] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO)[13][14][15] and in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents is expected to be lower.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely recognized saturation shake-flask method outlined in USP General Chapter <1236> Solubility Measurements.[1][2][6][16]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.

-

Calibrated pH meter (for aqueous solutions)

Procedure

-

Preparation of the Test System :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent throughout the experiment.

-

For aqueous solubility, use buffered solutions across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the effect of pH on solubility.[16][17]

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis :

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Reporting :

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L.

-

Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.

-

Data Presentation

As quantitative data becomes available through experimentation, it should be summarized in a clear and structured format.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | 1.2 | Data to be determined |

| Water | 25 | 7.4 | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined |

| Methanol | 25 | N/A | Data to be determined |

| Acetone | 25 | N/A | Data to be determined |

| DMSO | 25 | N/A | Data to be determined |

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of the compound.

References

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 3. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]

- 4. chemscene.com [chemscene.com]

- 5. usbio.net [usbio.net]

- 6. biorelevant.com [biorelevant.com]

- 7. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 8. benchchem.com [benchchem.com]

- 9. britannica.com [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aldehyde - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. gchemglobal.com [gchemglobal.com]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. fda.gov [fda.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Purity Analysis of 4-Amino-3,5-dichlorobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 62909-66-4), a key chemical intermediate.[1] Given its role as a known impurity in pharmaceutical compounds like Clenbuterol, rigorous purity assessment is critical.[1][2] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with other essential analytical techniques for comprehensive characterization. The methods described are based on established principles for analyzing aromatic amines and aldehydes, providing a robust framework for quality control and assurance.

Introduction

This compound is an organic compound with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol .[3][4] Its structure, featuring an aldehyde group and a chlorinated aniline moiety, makes it a versatile reagent in organic synthesis. However, these functional groups also present challenges for analytical separation and characterization. This guide details a multi-faceted approach to purity analysis, ensuring the identification and quantification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography is the primary technique for assessing the purity and impurity profile of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is recommended for optimal separation. The following protocol is adapted from established methods for structurally similar aromatic compounds.[5][6]

Experimental Protocol: RP-HPLC

A validated RP-HPLC method can effectively separate the main component from its process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]

-

Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[5]

Data Presentation: HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrumentation and impurity profile observed.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient Program | 30% B to 80% B over 20 minutes, then hold for 5 minutes, followed by a return to initial conditions and re-equilibration.[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30 °C[5] |

| Detection Wavelength | 254 nm[5] |

| Injection Volume | 10 µL[5] |

Method Validation Summary

A robust HPLC method should be validated according to ICH Q2(R1) guidelines. The table below presents hypothetical data for key validation parameters.[6]

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | Peak is pure and resolved | Main peak is well-resolved from all known impurities. |

| Linearity (r²) | ≥ 0.999 | 0.9996 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability: ≤ 1.0% | 0.72% |

| Intermediate: ≤ 2.0% | 1.25% | |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |

| Robustness | RSD ≤ 2.0% after changes | All variations resulted in RSD < 2.0%. |

Visualization: HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to the high polarity and thermal instability of the amino and aldehyde groups, which can cause poor peak shape and on-column degradation.[7] Therefore, a derivatization step is necessary to enhance volatility and thermal stability.[7]

Experimental Protocol: Derivatization and GC-MS

This two-step protocol first protects the aldehyde and then the amine.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable aprotic solvent like ethyl acetate.

-

Oximation (Aldehyde Derivatization): Transfer an aliquot of the sample solution to a vial and evaporate the solvent. Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine. Heat the vial at 70°C for 30 minutes to form the stable oxime derivative.[7]

-

Silylation (Amine Derivatization): Cool the vial and add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Re-cap and heat at 80°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the amino group.[7]

-

Analysis: The resulting derivatized sample is then injected into the GC-MS system.

Data Presentation: GC-MS Method Parameters

| Parameter | Recommended Condition |

| GC System | A system with a Programmable Temperature Vaporizing (PTV) injector is recommended.[8] |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Injector Temp | 280 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min). |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |

| MS System | Quadrupole Mass Spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Range | 50 - 550 amu. |

| Transfer Line Temp | 290 °C. |

| Ion Source Temp | 230 °C. |

Visualization: GC-MS Derivatization and Analysis Workflow

Caption: Two-step derivatization workflow for GC-MS analysis.

Other Analytical Techniques for Full Characterization

A comprehensive purity analysis involves more than chromatographic techniques.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the main component and identify impurities if they are present at sufficient levels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[9]

Data Presentation: Predicted Spectroscopic Data

| Technique | Data Type | Predicted Values |

| ¹H NMR | Chemical Shift (δ) | Aldehyde proton (~9.8 ppm), Aromatic protons (singlet, ~7.5-7.8 ppm), Amine protons (broad singlet, ~4.5-5.5 ppm). |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~190 ppm), Aromatic carbons (~115-150 ppm). |

| Mass Spec (EI) | m/z fragments | M+ peak at ~189/191 (due to Cl isotopes), fragments corresponding to loss of -CHO, -Cl, and other moieties. |

Absolute Purity and Residual Content

-

Karl Fischer Titration: This method is used to determine the water content, which is a common impurity in solid samples.

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the presence of residual solvents and thermal stability.

-

Quantitative NMR (qNMR): If a certified reference standard is available, qNMR can be used for an absolute potency determination without the need for a specific standard of the analyte itself.

Conclusion

The purity analysis of this compound requires a combination of analytical techniques. RP-HPLC is the cornerstone method for quantifying the main component and its organic impurities. Due to the compound's nature, GC-MS analysis necessitates a derivatization approach for reliable results. Spectroscopic methods like NMR and MS are crucial for structural confirmation, while techniques such as Karl Fischer titration provide a complete picture of the sample's composition. The implementation of these detailed protocols will ensure a high degree of confidence in the quality and purity of this compound for research and development applications.

References

- 1. This compound | C7H5Cl2NO | CID 14509894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

Commercial Suppliers of 4-Amino-3,5-dichlorobenzaldehyde

An In-depth Technical Guide to Commercial Suppliers and Applications of 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of this compound (CAS No: 62909-66-4), a valuable starting material in medicinal chemistry and drug development. This document details commercial suppliers, provides experimental protocols for its use in the synthesis of bioactive molecules, and illustrates relevant biological signaling pathways.

This compound is available from a variety of commercial suppliers, catering to research and bulk quantity needs. The purity and available quantities vary by supplier, as summarized in the table below. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) | Country |

| Aladdin Scientific | 98% | 25mg, 100mg, Bulk | $32.90/25mg, $109.90/100mg | United States |

| ChemUniverse | 98% | 100mg, 250mg, 1g, Bulk | $131.00/100mg, $206.00/250mg, $512.00/1g | - |

| Synthonix | 98% | 100mg, 250mg, 1g, Bulk | $140.00/100mg, $210.00/250mg, $580.00/1g | United States |

| Shanghai Acmec Biochemical Technology Co., Ltd. | 98% | 25mg, 100mg | - | China |

| Amadis Chemical Company Limited | 97% | mgs, gs, kgs | - | China |

| Allfluoro pharmaceutical co. ltd. | 98% | 1KG, 5KG, 10KG, 25KG, 100KG, 200KG | - | China |

| ChemScene | ≥98% | - | - | - |

| Molcoo Chemicals Inc. | 95% | 100mg | - | China |

| QUALITY CONTROL SOLUTIONS LTD. | 95% | 10mg, 25mg, 50mg, 100mg | - | China |

Key Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various pharmacologically active compounds. It is recognized as an impurity of Clenbuterol (also known as Clenbuterol EP Impurity A) and is a reagent in the synthesis of pyrazolopyridine derivatives, which have been investigated as inhibitors of phosphodiesterase-4 (PDE-IV) and tumor necrosis factor-α (TNF-α).[1] Additionally, it is utilized in the synthesis of amino acid derivatives that act as neuropeptide Y (NPY) antagonists.[1]

Experimental Protocols

The following are representative protocols for the synthetic utilization of this compound.

Protocol 1: Reductive Amination for the Synthesis of N-Substituted Derivatives

Reductive amination is a fundamental transformation for introducing amine functionalities. This protocol describes a general procedure for the reaction of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

This compound

-

Primary amine (e.g., tert-butylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (DCM or DCE).

-

Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-amino-3,5-dichlorobenzyl amine derivative.

Caption: Workflow for the synthesis and characterization of a derivative.

Protocol 2: Synthesis of Pyrazolopyridine Derivatives

This protocol outlines a general multi-component reaction for the synthesis of a pyrazolopyridine scaffold, which is relevant to the development of PDE4 inhibitors.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ammonium acetate

-

Ethanol

-

Catalyst (e.g., a mild acid or base, depending on the specific reaction variant)

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture to reflux and stir for the required time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolopyridine derivative.

Signaling Pathways

Derivatives of this compound are precursors to molecules that can modulate key signaling pathways in drug discovery.

Neuropeptide Y (NPY) Receptor Signaling

NPY receptors, such as the Y1 receptor, are G-protein coupled receptors (GPCRs) that are involved in various physiological processes. Antagonists of these receptors are of interest for treating conditions like obesity and mood disorders.

Caption: Neuropeptide Y (NPY) receptor signaling pathway and antagonist action.

Phosphodiesterase-4 (PDE4) Inhibition Pathway

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibiting PDE4 increases intracellular cAMP levels, leading to downstream effects such as the activation of Protein Kinase A (PKA) and the modulation of inflammatory responses through the transcription factor CREB.

Caption: The signaling cascade following the inhibition of PDE4.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Amino-3,5-dichlorobenzaldehyde (CAS No. 62909-66-4). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimize exposure risks, and respond effectively in case of an emergency. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally related chlorinated aromatic amines and benzaldehydes to provide a thorough assessment of potential hazards.

Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 62909-66-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 144 °C | - |

| Boiling Point | 293.5 ± 40.0 °C (Predicted) | - |

| Density | 1.492 ± 0.06 g/cm³ (Predicted) | - |

| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | - |

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Precautionary Statement(s) |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

Note: This classification is based on data for similar dichlorobenzaldehyde compounds and should be considered representative in the absence of specific data for the 4-amino-3,5-dichloro isomer.

Hazard Identification and First Aid

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

First Aid Measures:

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Protect from light and air.[2] This compound is likely to be light and air-sensitive.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific laboratory procedure. The following provides general guidance:

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.

Experimental Protocols

General Protocol for the Reduction of a Nitroaromatic Compound:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic starting material in a suitable solvent (e.g., ethanol, water).

-

Reagent Addition: Add a reducing agent (e.g., iron powder, tin(II) chloride) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Workup: After the reaction is complete, cool the mixture and filter to remove any solids.

-

Extraction: Extract the product from the filtrate using an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Signaling Pathways and Biological Relevance

This compound is a reagent used in the synthesis of compounds that act as inhibitors of several important biological signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Involvement in Synthesizing Inhibitors for:

-

Phosphodiesterase-4 (PDE-IV): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP).[5] Inhibitors of PDE4 increase intracellular cAMP levels, which can have anti-inflammatory effects.

-

Tumor Necrosis Factor-α (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a key role in systemic inflammation.[6][7] Inhibitors of TNF-α are used to treat a variety of inflammatory diseases.

-

Neuropeptide Y (NPY) Antagonists: Neuropeptide Y is a neurotransmitter that is involved in various physiological processes, including appetite, stress, and anxiety.[1] NPY receptor antagonists are being investigated for the treatment of obesity and other conditions.

Visualizations

The following diagrams illustrate a general workflow for handling air- and light-sensitive compounds and the signaling pathways relevant to the biological targets of molecules synthesized from this compound.

References

- 1. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzaldehyde, a key chemical intermediate in pharmaceutical synthesis. The document details its discovery and historical context, physicochemical properties, and applications in drug development. A detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided, along with visualizations of the synthetic pathway and its relevance in the context of phosphodiesterase-4 (PDE4) inhibition. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Introduction

This compound, with the CAS number 62909-66-4, is a substituted aromatic aldehyde that has gained significance as a versatile building block in the synthesis of pharmacologically active molecules.[] Its structure, featuring an amino group and two chlorine atoms on the benzene ring, provides multiple reactive sites for further chemical modifications.

Historically, the development and interest in this compound are closely linked to the synthesis of Clenbuterol, a potent β2-adrenergic agonist. This compound is recognized as a key impurity, designated as "Clenbuterol Impurity A," in the manufacturing process of Clenbuterol.[2][3] Beyond its association with Clenbuterol, it serves as a crucial starting material for the synthesis of various heterocyclic compounds, including pyrazolopyridine derivatives that have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory pathways.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 62909-66-4 | [][2] |

| Molecular Formula | C₇H₅Cl₂NO | [4] |

| Molecular Weight | 190.03 g/mol | [4] |

| Appearance | Likely a solid | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | Inferred |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 3,5-dichloroaniline. The Vilsmeier-Haack reaction is a suitable and widely used method for the formylation of electron-rich aromatic rings, such as anilines.[5][6][7][8][9]

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound from 3,5-dichloroaniline is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-dichloroaniline

This protocol describes a plausible method for the synthesis of this compound based on the well-established Vilsmeier-Haack reaction.

Materials:

-

3,5-dichloroaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) (3 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3,5-dichloroaniline (1 equivalent) in dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of several classes of therapeutic agents.

Synthesis of Clenbuterol

As "Clenbuterol Impurity A," this aldehyde is a known starting point or intermediate in various synthetic routes to Clenbuterol. The synthesis of Clenbuterol and its analogs often involves the elaboration of the aldehyde functional group.

Phosphodiesterase-4 (PDE4) Inhibitors